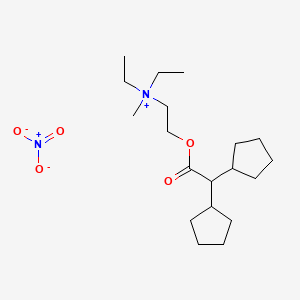
Ammonium, diethyl(2-hydroxyethyl)methyl-, nitrate, dicyclopentylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, diethyl(2-hydroxyethyl)methyl-, nitrate, dicyclopentylacetate is a complex chemical compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes both ammonium and nitrate groups, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, diethyl(2-hydroxyethyl)methyl-, nitrate, dicyclopentylacetate typically involves the reaction of diethyl(2-hydroxyethyl)methyl ammonium chloride with dicyclopentylacetate in the presence of a nitrate source. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Ammonium, diethyl(2-hydroxyethyl)methyl-, nitrate, dicyclopentylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different nitrate derivatives, while reduction could produce various ammonium compounds.
Scientific Research Applications
Ammonium, diethyl(2-hydroxyethyl)methyl-, nitrate, dicyclopentylacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ammonium, diethyl(2-hydroxyethyl)methyl-, nitrate, dicyclopentylacetate involves its interaction with specific molecular targets and pathways. The compound can affect cellular processes by altering the activity of enzymes and receptors, leading to changes in cellular function and signaling.
Comparison with Similar Compounds
Similar Compounds
- Diethyl(2-hydroxyethyl)methyl ammonium chloride
- Diethylmethyl (2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide
Uniqueness
Ammonium, diethyl(2-hydroxyethyl)methyl-, nitrate, dicyclopentylacetate is unique due to its combination of ammonium and nitrate groups, which provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective.
Properties
CAS No. |
99688-51-4 |
|---|---|
Molecular Formula |
C19H36N2O5 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-(2,2-dicyclopentylacetyl)oxyethyl-diethyl-methylazanium;nitrate |
InChI |
InChI=1S/C19H36NO2.NO3/c1-4-20(3,5-2)14-15-22-19(21)18(16-10-6-7-11-16)17-12-8-9-13-17;2-1(3)4/h16-18H,4-15H2,1-3H3;/q+1;-1 |
InChI Key |
TUUXCKFDIWXPKT-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


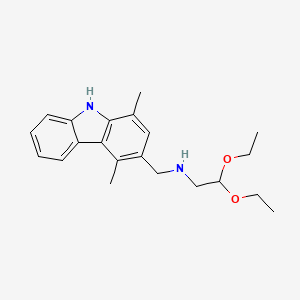
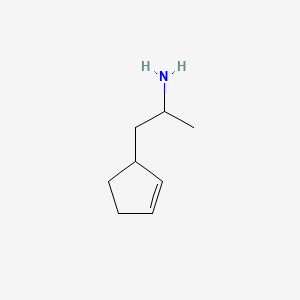
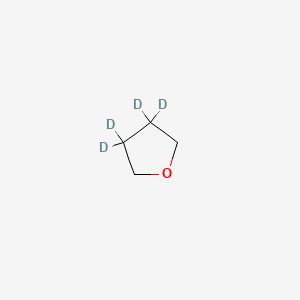

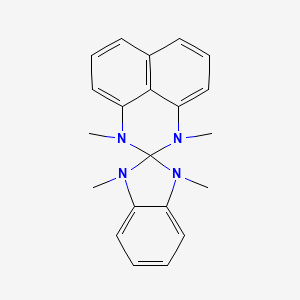
![Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO][2-(hydroxy-kappaO)benzaldehydato](2-propanolato)-](/img/structure/B13782807.png)
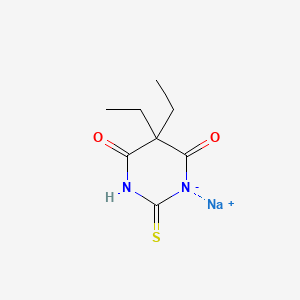
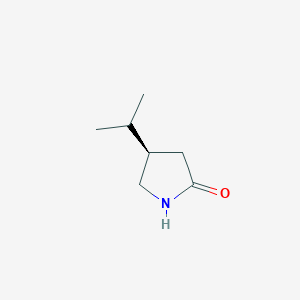
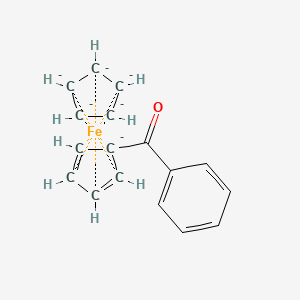


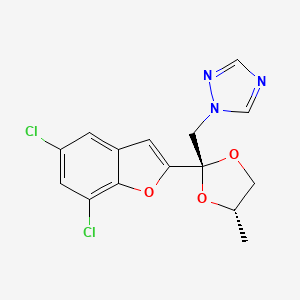
![Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]-](/img/structure/B13782858.png)

